Cas no 1850205-06-9 (1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]-)

1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- is a specialized pyrazole derivative featuring a tert-butoxymethyl protecting group on the amine functionality. This structural modification enhances stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butoxymethyl group offers selective deprotection under mild acidic conditions, enabling controlled functionalization of the pyrazole core. Its robust synthetic utility is particularly advantageous in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. The compound's well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable building block for complex molecular architectures.
1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- structure
1850205-06-9 structure
Product Name:1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]-
CAS No:1850205-06-9
MF:C8H15N3O
MW:169.224201440811
CID:6393672
PubChem ID:130564309
Update Time:2025-05-26

1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]-
    • EN300-1106307
    • 1850205-06-9
    • 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine
    • Inchi: 1S/C8H15N3O/c1-8(2,3)12-6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3
    • InChI Key: QPAGCZVCJPDNHO-UHFFFAOYSA-N
    • SMILES: N1(COC(C)(C)C)C=C(N)C=N1

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Density: 1.09±0.1 g/cm3(Predicted)
  • Boiling Point: 278.2±20.0 °C(Predicted)
  • pka: 3.25±0.11(Predicted)

1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- Pricemore >>

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Additional information on 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]-

Recent Advances in the Study of 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- (CAS: 1850205-06-9)

The compound 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- (CAS: 1850205-06-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the versatility of 1H-Pyrazol-4-amine derivatives as key intermediates in the synthesis of biologically active molecules. The tert-butoxymethyl protecting group in this particular derivative offers enhanced stability and reactivity, making it a valuable building block for the development of novel pharmaceutical agents. Researchers have successfully employed this compound in the synthesis of kinase inhibitors, which are pivotal in targeting various cancer pathways.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- in the design of selective JAK2 inhibitors. The compound's unique structural features allowed for optimal binding to the ATP-binding site of JAK2, resulting in potent inhibition of aberrant signaling pathways associated with myeloproliferative neoplasms. These findings underscore the compound's potential as a scaffold for developing next-generation kinase inhibitors.

Another significant advancement involves the application of this compound in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Recent research has shown that 1H-Pyrazol-4-amine derivatives can be effectively conjugated with E3 ligase ligands to create bifunctional molecules capable of inducing targeted protein degradation. This approach has shown promise in overcoming drug resistance in various cancer models, offering a new paradigm in therapeutic intervention.

From a synthetic chemistry perspective, recent methodologies have focused on optimizing the preparation of 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- to improve yield and purity. A study in Organic Letters detailed a novel one-pot synthesis route that significantly reduces the number of steps required, while maintaining high enantiomeric purity. This advancement is expected to facilitate broader adoption of this compound in medicinal chemistry campaigns.

Looking ahead, the unique properties of 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]- position it as a promising candidate for further exploration in drug discovery. Its versatility as a building block, combined with emerging synthetic methodologies, suggests that this compound will continue to play a pivotal role in the development of innovative therapeutic agents targeting various diseases, particularly in oncology and inflammatory disorders.

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